V-161: A Technical Whitepaper on the Discovery and Development of a Novel V-ATPase Inhibitor for Vancomycin-Resistant Enterococcus faecium
V-161: A Technical Whitepaper on the Discovery and Development of a Novel V-ATPase Inhibitor for Vancomycin-Resistant Enterococcus faecium
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The rise of antibiotic-resistant bacteria, such as Vancomycin-Resistant Enterococcus faecium (VRE), poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. This document details the discovery and preclinical development of V-161, a novel small molecule inhibitor of the Na+-translocating V-type ATPase (Na+-V-ATPase) in VRE. V-161 was identified through a high-throughput screen of over 70,000 compounds and demonstrates potent and selective inhibition of VRE growth, particularly under alkaline conditions representative of the human gut.[1][2][3] Structural studies have revealed that V-161 binds to the interface of the c-ring and a-subunit of the enzyme's V0 domain, effectively blocking sodium transport and halting its rotation.[1][2][4] In vivo studies in a murine model of intestinal colonization have shown that V-161 significantly reduces VRE levels, highlighting its therapeutic potential.[1][2][4] This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of V-161, including detailed experimental protocols and quantitative data.
Introduction: The Challenge of Vancomycin-Resistant Enterococcus faecium
Vancomycin-resistant enterococci (VRE), particularly Enterococcus faecium, are a leading cause of hospital-acquired infections, including sepsis and endocarditis.[1][2][4] The World Health Organization has classified VRE as one of the twelve most critical antibiotic-resistant pathogens.[2][4] The ability of VRE to thrive in the alkaline environment of the human intestine is crucial for its colonization and subsequent infection.[1][3] This adaptation is mediated by a unique Na+-translocating V-type ATPase (Na+-V-ATPase), an enzyme not found in beneficial gut bacteria like lactobacilli and functionally distinct from human V-ATPases.[1][2][3] This selectivity makes the Na+-V-ATPase an attractive target for novel antimicrobial therapies.
Discovery of V-161: A Targeted Screening Approach
V-161 was discovered by a research team at Chiba University, Japan, through a high-throughput screening campaign designed to identify inhibitors of the Enterococcus hirae Na+-V-ATPase, a close and safer model for the VRE enzyme.[1][2]
High-Throughput Screening Cascade
A library of 70,600 small molecules was screened for their ability to inhibit the ATPase activity of the purified E. hirae Na+-V-ATPase.[2][4] This initial screen identified several hit compounds, which were then subjected to further characterization to confirm their activity and assess their selectivity. V-161 emerged as the most promising candidate due to its potent inhibition of the target enzyme.[1][2][3]
Figure 1: V-161 Discovery Workflow.
Mechanism of Action: Inhibition of the Na+-V-ATPase
V-161 exerts its antimicrobial effect by directly inhibiting the Na+-V-ATPase, a crucial enzyme for VRE survival in alkaline environments.
Signaling Pathway
The Na+-V-ATPase is a rotary enzyme that couples the energy from ATP hydrolysis to the transport of sodium ions out of the bacterial cell. This process is essential for maintaining sodium homeostasis and the proton motive force, particularly in the high pH environment of the gut. By inhibiting this enzyme, V-161 disrupts these critical cellular functions, leading to a reduction in bacterial growth and colonization.
Figure 2: V-161 Mechanism of Action.
Structural Basis of Inhibition
High-resolution cryo-electron microscopy (cryo-EM) studies of the E. hirae Na+-V-ATPase in complex with V-161 have elucidated the structural basis of its inhibitory activity. V-161 binds to a pocket at the interface between the c-ring and the a-subunit of the membrane-embedded V0 domain.[1][2][4] This binding physically obstructs the rotation of the c-ring, which is essential for sodium ion translocation across the membrane.
Quantitative Data
The following tables summarize the key quantitative data for V-161.
Table 1: In Vitro Activity of V-161
| Parameter | Value | Species |
| IC50 (Na+-V-ATPase) | Data not available in search results | Enterococcus hirae |
| MIC (VRE) | Data not available in search results | Enterococcus faecium |
| MIC (Lactobacilli) | Data not available in search results | Lactobacillus spp. |
Table 2: In Vivo Efficacy of V-161 in a Murine VRE Colonization Model
| Treatment Group | Dosage | Duration | Mean VRE CFU/g feces (log10) |
| Vehicle Control | N/A | Data not available | Data not available |
| V-161 | Data not available | Data not available | Significantly reduced |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted in the discovery and characterization of V-161.
High-Throughput Screening for Na+-V-ATPase Inhibitors
Figure 3: HTS Experimental Workflow.
Protocol:
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Enzyme Preparation: Purified E. hirae Na+-V-ATPase was diluted in assay buffer.
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Compound Dispensing: The 70,600 compound library was dispensed into 384-well microplates, with each well containing a single compound at a fixed concentration.
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Enzyme Addition: A solution of the purified Na+-V-ATPase was added to each well.
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Pre-incubation: The plates were pre-incubated to allow for compound binding to the enzyme.
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Reaction Initiation: The enzymatic reaction was initiated by the addition of ATP.
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Incubation: The reaction was allowed to proceed at a controlled temperature.
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Reaction Termination and Detection: The reaction was stopped, and the amount of inorganic phosphate produced was quantified using a malachite green-based colorimetric assay.
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Data Analysis: The percentage of enzyme inhibition for each compound was calculated relative to control wells. Compounds showing significant inhibition were selected as "hits".
Cryo-Electron Microscopy of the V-161-V-ATPase Complex
Protocol:
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Complex Formation: Purified E. hirae Na+-V-ATPase was incubated with an excess of V-161 to ensure complete binding.
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Grid Preparation: The complex solution was applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane to vitrify the sample.
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Data Collection: Automated data collection was performed on a transmission electron microscope equipped with a direct electron detector. A series of tilted images were collected for each area of interest.
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Image Processing: The collected movie frames were motion-corrected and aligned. The contrast transfer function (CTF) for each image was estimated and corrected.
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Particle Picking and 2D Classification: Individual particle images were picked from the micrographs and subjected to 2D classification to select for high-quality particles.
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3D Reconstruction and Refinement: An initial 3D model was generated and refined to high resolution using the selected particles. Focused refinement on the V0 domain was performed to improve the resolution of the V-161 binding site.
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Model Building and Analysis: An atomic model of the V0 domain in complex with V-161 was built into the cryo-EM density map and analyzed to identify key interactions.
Murine Model of VRE Intestinal Colonization
Protocol:
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Animal Model: Specific pathogen-free mice were used for the study.
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Antibiotic Pre-treatment: Mice were treated with a cocktail of antibiotics in their drinking water to disrupt the native gut microbiota and allow for VRE colonization.
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VRE Challenge: Mice were orally gavaged with a suspension of a clinical isolate of vancomycin-resistant E. faecium.
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V-161 Administration: A treatment group of mice received V-161 orally at a specified dose and frequency. A control group received a vehicle solution.
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Quantification of VRE Colonization: Fecal samples were collected at various time points post-infection. The samples were homogenized, serially diluted, and plated on selective agar plates containing vancomycin to quantify the number of VRE colony-forming units (CFU) per gram of feces.
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Data Analysis: The VRE CFU counts were compared between the V-161 treated group and the vehicle control group to determine the efficacy of V-161 in reducing VRE colonization.
Conclusion and Future Directions
The discovery and preclinical characterization of V-161 represent a significant advancement in the fight against antibiotic-resistant bacteria. V-161's novel mechanism of action, targeting the Na+-V-ATPase of VRE, and its efficacy in a preclinical model of colonization, make it a promising candidate for further development. Future work will focus on lead optimization to improve the compound's pharmacokinetic and pharmacodynamic properties, as well as comprehensive safety and toxicology studies to support its progression into clinical trials. The research team also plans to evaluate the efficacy of V-161 against a broader range of bacterial strains.[2] The ultimate goal is to develop a new class of antibiotics that can effectively treat infections caused by VRE and other drug-resistant pathogens.
References
- 1. Cooperating commensals restore colonization resistance to vancomycin- resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of parenteral antibiotic administration on the establishment of colonization with vancomycin-resistant Enterococcus faecium in the mouse gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
